Serba-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Serba-2 is synthesized through a series of chemical reactions involving benzopyran derivatives . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations . The production process is designed to be cost-effective while maintaining the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Serba-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) . The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Serba-2 has a wide range of scientific research applications, including:
Mechanism of Action
Serba-2 exerts its effects by selectively binding to estrogen receptor beta, a nuclear receptor involved in regulating gene expression . Upon binding, this compound induces a conformational change in the receptor, leading to the activation or repression of target genes . This mechanism involves various molecular targets and pathways, including the modulation of cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Erteberel (SERBA-1): An enantiomer of Serba-2, more potent and selective for estrogen receptor beta.
8β-VE2: Another selective estrogen receptor beta agonist with similar properties.
Diarylpropionitrile: A compound with selective estrogen receptor beta agonist activity.
ERB-196: A selective estrogen receptor beta agonist used in research.
Prinaberel: A selective estrogen receptor beta agonist with biomedical applications.
Uniqueness of this compound
This compound is unique due to its high selectivity and efficacy for estrogen receptor beta over estrogen receptor alpha . This selectivity makes it a valuable tool in research and potential therapeutic applications, as it allows for targeted modulation of estrogen receptor beta without affecting estrogen receptor alpha .
Properties
CAS No. |
533884-08-1 |
---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
(3aR,4S,9bS)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol |
InChI |
InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m0/s1 |
InChI Key |
XIESSJVMWNJCGZ-HDMKZQKVSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)C3=C(C=CC(=C3)O)O[C@@H]2C4=CC=C(C=C4)O |
Canonical SMILES |
C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |
Origin of Product |
United States |
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